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molecular formula C19H21Br B8354971 2-Bromo-9,9-dipropyl-9H-fluorene

2-Bromo-9,9-dipropyl-9H-fluorene

Cat. No. B8354971
M. Wt: 329.3 g/mol
InChI Key: LDMRNHJAQBWUAI-UHFFFAOYSA-N
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Patent
US09078330B2

Procedure details

50% Aqueous sodium hydroxide (500 mL) was added to a solution of 2-bromofluorene (52.8 g, 215 mmol) and tetrabutylammonium bromide (3.47 g, 10.8 mmol) in toluene (500 mL), and heated to 50° C. After 90 minutes 1-bromopropane (60 mL, 650 mmol) was added, and the solution stirred at 50° C. for 16 hours. The organic layer was separated, washed with water (2×500 mL), brine (500 mL), dried over magnesium sulfate, and the solvent removed. Recrystallisation from a dichloromethane/methanol mixture gave (7) (51.5 g, 73%).
Quantity
500 mL
Type
reactant
Reaction Step One
Quantity
52.8 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step One
Quantity
3.47 g
Type
catalyst
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step Two
Name
Yield
73%

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[Br:3][C:4]1[CH:16]=[CH:15][C:14]2[C:13]3[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=3)[CH2:7][C:6]=2[CH:5]=1.Br[CH2:18][CH2:19][CH3:20].[C:21]1(C)[CH:26]=CC=C[CH:22]=1>[Br-].C([N+](CCCC)(CCCC)CCCC)CCC>[CH2:18]([C:7]1([CH2:22][CH2:21][CH3:26])[C:6]2[CH:5]=[C:4]([Br:3])[CH:16]=[CH:15][C:14]=2[C:13]2[C:8]1=[CH:9][CH:10]=[CH:11][CH:12]=2)[CH2:19][CH3:20] |f:0.1,5.6|

Inputs

Step One
Name
Quantity
500 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
52.8 g
Type
reactant
Smiles
BrC1=CC=2CC3=CC=CC=C3C2C=C1
Name
Quantity
500 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Name
Quantity
3.47 g
Type
catalyst
Smiles
[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC
Step Two
Name
Quantity
60 mL
Type
reactant
Smiles
BrCCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
the solution stirred at 50° C. for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
washed with water (2×500 mL), brine (500 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent removed
CUSTOM
Type
CUSTOM
Details
Recrystallisation from a dichloromethane/methanol mixture

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
C(CC)C1(C2=CC=CC=C2C=2C=CC(=CC12)Br)CCC
Measurements
Type Value Analysis
AMOUNT: MASS 51.5 g
YIELD: PERCENTYIELD 73%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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